

Application Notes and Protocols for flg22Pst-Induced PAMP-Triggered Immunity (PTI)

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Compound of Interest

Compound Name: flg22Pst

Cat. No.: B15562823

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Introduction

PAMP-Triggered Immunity (PTI) is the first line of inducible defense in plants, activated upon recognition of conserved Pathogen-Associated Molecular Patterns (PAMPs). One of the most well-characterized PAMPs is flg22, a 22-amino acid peptide from the N-terminus of bacterial flagellin. The synthetic peptide flg22 from *Pseudomonas syringae* pv. tomato (**flg22Pst**) is widely used to elicit and study PTI responses. This document provides detailed protocols and application notes on the experimental concentrations of **flg22Pst** required to induce key PTI responses, including the production of Reactive Oxygen Species (ROS), activation of Mitogen-Activated Protein Kinase (MAPK) cascades, and induction of defense gene expression.

Understanding the optimal elicitor concentration is critical for robust and reproducible experimental outcomes. The effective concentration of **flg22Pst** can vary depending on the plant species, tissue type, and the specific PTI response being measured.

Key PTI Responses and Assays

PTI is a multi-faceted process involving a cascade of signaling events. The most commonly studied early and late responses to **flg22Pst** perception include:

- **Reactive Oxygen Species (ROS) Burst:** A rapid and transient production of ROS in the apoplast is one of the earliest hallmarks of PTI. This is typically measured using a luminol-

based chemiluminescence assay.

- **MAPK Activation:** The perception of flg22 by its receptor FLS2 leads to the activation of MAPK signaling cascades, which play a crucial role in relaying the defense signal. MAPK activation is commonly assessed by immunoblotting using antibodies that detect phosphorylated MAPKs.
- **Defense Gene Expression:** Activation of PTI signaling pathways culminates in the transcriptional reprogramming of the plant cell, leading to the upregulation of a wide array of defense-related genes. Quantitative real-time PCR (qRT-PCR) is a standard method to quantify the expression levels of these genes.

Data Presentation: flg22Pst Concentration Guidelines

The following tables summarize the effective concentrations of **flg22Pst** used to induce various PTI responses in commonly studied plant models.

Table 1: **flg22Pst** Concentrations for ROS Burst Assays

Plant Species	Flg22Pst Concentration Range	Optimal/Commonly Used Concentration	Notes
Arabidopsis thaliana	1 nM - 10 μ M[1][2]	100 nM[1][2][3]	A dose-dependent response is typically observed, with 100 nM often yielding a robust and consistent ROS burst. Some studies report measurable activity at concentrations as low as 10-100 pM.
Nicotiana benthamiana	1 nM - 10 μ M	100 nM	Similar to Arabidopsis, 100 nM is a commonly used concentration for inducing a strong ROS response.
Brassica rapa (Turnip)	10 nM - 100 nM	10 nM - 100 nM	Turnip is reported to be highly sensitive to flg22, with 10 nM and 100 nM inducing high levels of ROS production.

Table 2: **flg22Pst** Concentrations for MAPK Activation Assays

Plant Species	Flg22Pst Concentration Range	Optimal/Comm only Used Concentration	Incubation Time	Notes
Arabidopsis thaliana	10 nM - 1 μ M	10 nM - 100 nM	10 - 15 minutes	Activation of MPK3, MPK4, and MPK6 is a key indicator. Peak phosphorylation is often observed within 10-15 minutes of treatment.
Nicotiana benthamiana	Not specified, but similar to Arabidopsis	100 nM (inferred)	10 - 15 minutes	MAPK activation in response to flg22 has been confirmed, and protocols are adapted from Arabidopsis.
Tomato (Solanum lycopersicum)	Not specified, but similar to Arabidopsis	100 nM (inferred)	10 - 15 minutes	Assays have been optimized for tomato, with MAPK activation being a key readout of PTI.

Table 3: **flg22Pst** Concentrations for Defense Gene Expression Analysis (qRT-PCR)

Plant Species	Flg22Pst Concentration Range	Optimal/Comm only Used Concentration	Incubation Time	Marker Genes
Arabidopsis thaliana	10 nM - 1 μ M	1 μ M	30 minutes - 24 hours	FRK1, WRKY22, WRKY29, ICS1
Tomato (Solanum lycopersicum)	5 μ M	5 μ M	4 hours	Not specified
Nicotiana benthamiana	Not specified	100 nM (inferred)	1-3 hours	NbACRE31

Experimental Protocols

Protocol 1: Luminol-Based ROS Burst Assay

Objective: To measure the production of apoplastic ROS in response to **flg22Pst** treatment.

Materials:

- Plant leaf discs (e.g., from 4-6 week old Arabidopsis thaliana or 4-5 week old Nicotiana benthamiana)
- 96-well white microtiter plate
- Luminol (stock solution, e.g., 10 mM in DMSO)
- Horseradish Peroxidase (HRP) (stock solution, e.g., 2 mg/mL in water)
- flg22Pst** peptide (stock solution, e.g., 100 μ M in water)
- Sterile water
- Plate reader with luminescence detection capabilities

Procedure:

- Using a biopsy punch, collect leaf discs (e.g., 4 mm diameter for Arabidopsis) and transfer one disc per well into a 96-well white microtiter plate containing 100 μ L of sterile water.
- Incubate the plate overnight at room temperature to allow the leaf discs to recover from wounding.
- On the day of the experiment, carefully replace the water with 100 μ L of fresh sterile water and incubate for at least 1 hour.
- Prepare the assay solution containing luminol and HRP. For a final concentration of 100 μ M luminol and 20 μ g/mL HRP, prepare a 2x stock.
- Prepare the **flg22Pst** elicitation solution. For a final concentration of 100 nM, prepare a 2x stock (200 nM).
- To initiate the measurement, add 100 μ L of the assay solution containing the desired final concentration of **flg22Pst** to each well. A control treatment with water instead of **flg22Pst** should be included.
- Immediately place the plate in a luminometer and measure luminescence for 60-90 minutes at 1-2 minute intervals.
- Data is typically represented as Relative Luminescence Units (RLU) over time.

Protocol 2: MAPK Activation Assay by Immunoblotting

Objective: To detect the phosphorylation of MAPKs in response to **flg22Pst** treatment.

Materials:

- Plant seedlings (e.g., 7-12 day old Arabidopsis thaliana grown in liquid culture)
- **flg22Pst** peptide (stock solution, e.g., 100 μ M in water)
- Liquid nitrogen
- Protein extraction buffer

- SDS-PAGE gels and electrophoresis equipment
- PVDF membrane and western blot transfer system
- Primary antibody: anti-phospho-p44/42 MAPK (anti-pERK1/2)
- Secondary antibody: HRP-conjugated anti-rabbit IgG
- Chemiluminescence detection reagent

Procedure:

- Grow Arabidopsis seedlings in liquid medium for 7-12 days.
- Treat the seedlings with the desired concentration of **flg22Pst** (e.g., 10 nM or 100 nM) for a specific time course (e.g., 0, 5, 10, 15, 30, 60 minutes). A mock treatment with water serves as the control.
- At each time point, harvest the seedlings, blot them dry, and immediately freeze them in liquid nitrogen.
- Grind the frozen tissue to a fine powder and extract total proteins using a suitable extraction buffer.
- Determine the protein concentration of each sample using a protein assay (e.g., Bradford or BCA).
- Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and then incubate with the primary antibody (anti-pERK1/2) to detect phosphorylated MAPKs.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescence reagent and an imaging system.

- To ensure equal loading, the membrane can be stained with Ponceau S or stripped and re-probed with an antibody against a loading control protein (e.g., actin or Rubisco).

Protocol 3: Defense Gene Expression Analysis by qRT-PCR

Objective: To quantify the transcript levels of defense-related genes in response to **flg22Pst** treatment.

Materials:

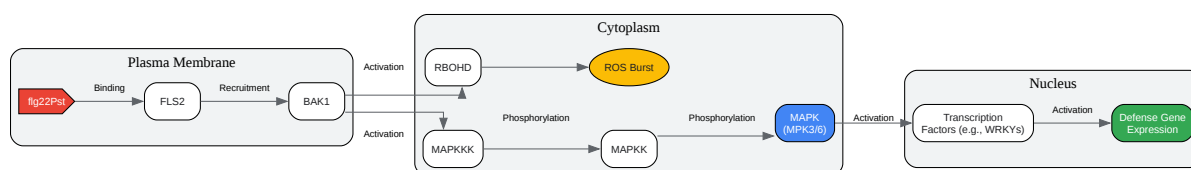
- Plant material (e.g., seedlings or leaf tissue)
- **flg22Pst** peptide (stock solution, e.g., 100 μ M in water)
- Liquid nitrogen
- RNA extraction kit
- DNase I
- cDNA synthesis kit
- qPCR master mix (e.g., SYBR Green)
- Gene-specific primers for target and reference genes
- qPCR instrument

Procedure:

- Treat plant material with the desired concentration of **flg22Pst** (e.g., 1 μ M for Arabidopsis) for the desired time points (e.g., 0, 1, 3, 6, 24 hours). Include a mock-treated control.
- Harvest the tissue at each time point and immediately freeze in liquid nitrogen.
- Extract total RNA from the frozen tissue using an RNA extraction kit.

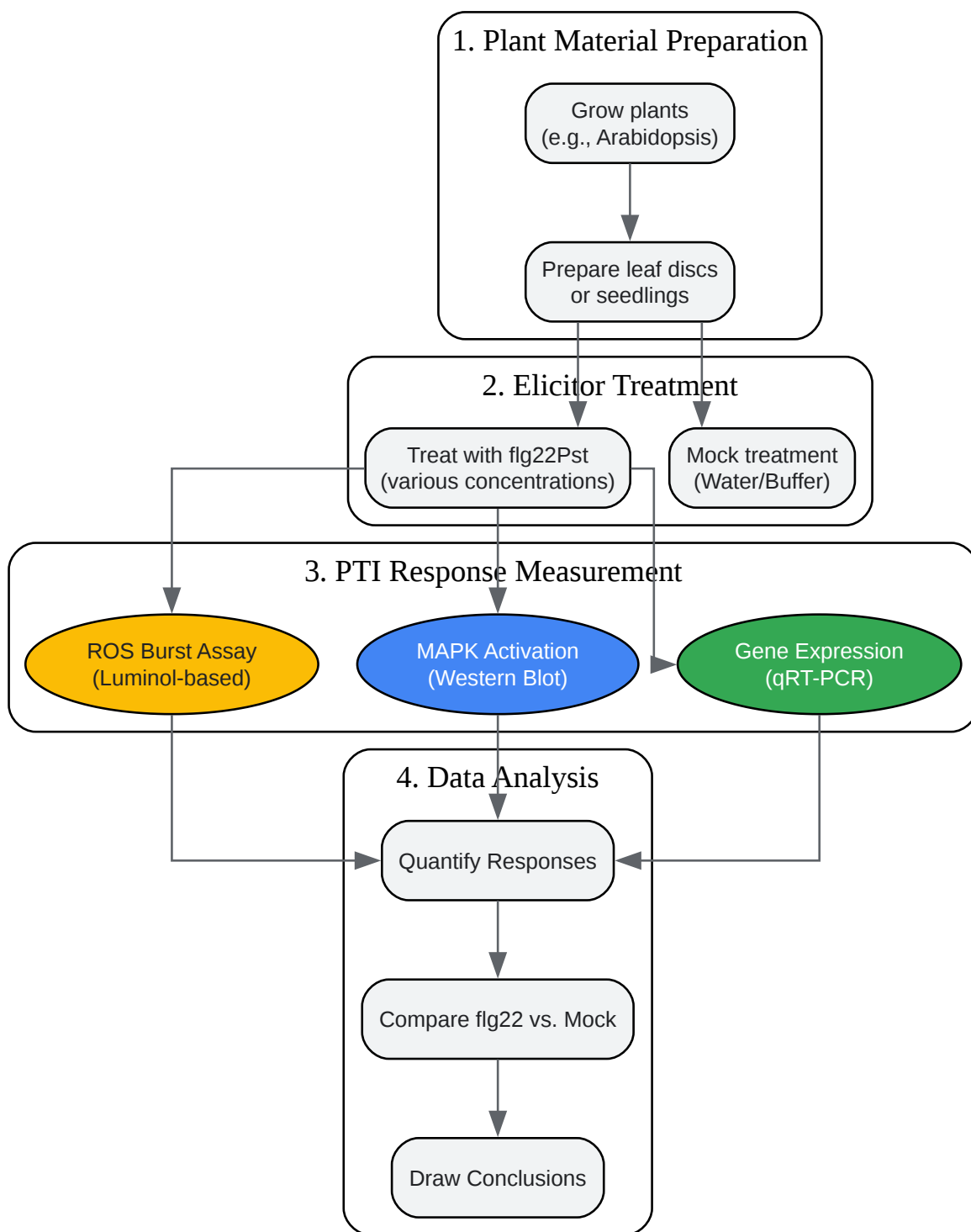
- Treat the RNA with DNase I to remove any contaminating genomic DNA.
- Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.
- Perform qPCR using the synthesized cDNA, qPCR master mix, and gene-specific primers for your target defense genes (e.g., FRK1, WRKY29) and a stable reference gene (e.g., UBQ10 or Actin).
- Analyze the qPCR data using the $\Delta\Delta C_t$ method to determine the relative fold change in gene expression compared to the mock-treated control at each time point.

Visualizations



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Caption: Simplified signaling pathway of flg22-induced PTI.



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